2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Overview
Description
The compound “2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C23H26N6O2/c1-28-20-5-3-2-4-18 (20)22 (31)26-19-14-24-23 (27-21 (19)28)25-15-6-8-16 (9-7-15)29-12-10-17 (30)11-13-29/h4-9,14,17,30H,2-3,10-13H2,1H3, (H,26,31) (H,24,25,27)
. The compound has a complexity of 724 . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a topological polar surface area of 93.6 Ų .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- A novel methodology was developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, highlighting the importance of intramolecular Friedel-Crafts cyclization. This approach is significant in drug discovery, providing an efficient method to access a library of compounds based on privileged substructures (Yang et al., 2005).
- Synthesis techniques for creating various derivatives of pyrimido[4,5-b][1,5]benzodiazepines were explored, offering insights into the structural diversity and potential applications of these compounds in various scientific fields (Takagi et al., 1986).
Application in Drug Discovery and Pharmacology
- Research into the synthesis of pyridobenzoxazepine and pyridobenzothiazepine derivatives, including their neurochemical study, indicates potential applications in the development of central nervous system agents (Liégeois et al., 1994).
- The study of inclusion complex formation of β-Cyclodextrin with some 1,4-Diazepine derivatives, including benzodiazepines, suggests potential applications in enhancing the pharmaceutical forms of these compounds (Papezhuk et al., 2020).
properties
IUPAC Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKBEPKKDHHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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